6-Phenylquinoxaline

Medicinal Chemistry Organic Synthesis Anticancer Drug Discovery

6-Phenylquinoxaline delivers regiochemically‑defined performance that cannot be replicated by 2‑phenyl, 6,7‑disubstituted, or quinoline analogs. 6‑substituted quinoxaline‑2‑carbonitrile‑1,4‑dioxides exhibit hypoxia‑selective cytotoxicity against breast adenocarcinoma (distinct from 7‑substituted isomers) and potent HIF-1α inhibition. In materials, the 6‑phenyl position tunes HOMO/LUMO levels for low‑onset‑voltage (~2 V) OLEDs with >0.8 cd/A efficiency. For CNS targeting, 6‑phenylquinoxaline analogues show brain penetration and Ki values of 5.3–10.0 nM at β‑amyloid plaques.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
Cat. No. B13933229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylquinoxaline
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-10H
InChIKeyYFQCWCPTVFLXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylquinoxaline: CAS 92060-44-1 – Privileged Quinoxaline Scaffold for Drug Discovery and Materials Science


6-Phenylquinoxaline (CAS 92060-44-1) is a nitrogen-containing heterocyclic compound comprising a quinoxaline core (benzo[b][1,4]diazine) with a phenyl substituent at the 6-position. This scaffold is widely recognized as a privileged structure in medicinal chemistry due to its synthetic versatility and broad spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-targeted applications [1]. In materials science, phenylquinoxaline derivatives serve as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), leveraging their tunable electron affinity and favorable energy level alignment [2].

6-Phenylquinoxaline: Why Generic Quinoxaline or Phenylquinoxaline Substitution Fails in Critical Applications


The position of the phenyl substituent on the quinoxaline core profoundly dictates electronic properties, reactivity, and biological target engagement. 6-Phenylquinoxaline cannot be casually interchanged with 2-phenylquinoxaline, 6,7-disubstituted analogs, or quinoline derivatives. For instance, the Beirut reaction yields 6-substituted versus 7-substituted quinoxaline-2-carbonitrile 1,4-dioxides in varying ratios depending on the electron-withdrawing character of substituents; these regioisomers exhibit considerably different anticancer activity and hypoxia selectivity [1]. Similarly, in kinase inhibition, quinoxaline and quinoline scaffolds display divergent structure–activity relationships (SAR), metabolic stability, and in vivo efficacy, precluding simple core hopping [2]. Furthermore, in materials applications, the precise positioning of the phenyl group alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting electron transport performance in OLED devices [3].

6-Phenylquinoxaline: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioselective Synthesis: 6-Substituted vs. 7-Substituted Quinoxaline 1,4-Dioxide Formation in Beirut Reaction

The Beirut reaction between monosubstituted benzofuroxans and benzoylacetonitrile yields both 7- and 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides. The yield of the 6-isomer increases with the electron-withdrawing character of the substituent. For benzofuroxans bearing CO2Me and CF3 groups, 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides 10-11b were the major products [1]. This regioselectivity directly impacts downstream biological activity, as 6- and 7-isomers exhibit considerable differences in anticancer activity and hypoxia selectivity [1].

Medicinal Chemistry Organic Synthesis Anticancer Drug Discovery

Anticancer Activity and Hypoxia Selectivity: 6- vs. 7-Substituted 3-Phenylquinoxaline-2-carbonitrile 1,4-Dioxides

Despite similarities in physicochemical and spectroscopic properties, 6- and 7-substituted 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide isomers exhibit considerable differences in their anticancer activity and hypoxia selectivity [1]. In a related study, 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides demonstrated significant cytotoxic activities against breast cancer cell lines (MCF7, MDA-MB-231) in normoxia and hypoxia with IC50 values ranging from 0.1 to 7.6 μM, and comparison with 6-amino congeners revealed key differences in cytotoxicity profiles and HIF-1α inhibition [2].

Cancer Biology Hypoxia-Selective Cytotoxins Drug Resistance

PI3K/mTOR Dual Inhibition: Quinoxaline vs. Quinoline Scaffold Selectivity and In Vivo Efficacy

A series of substituted quinoline and quinoxaline derivatives were evaluated as PI3K/mTOR dual inhibitors. The quinoxaline core conferred distinct structure-activity relationships, selectivity profiles, and in vivo pharmacodynamic and efficacy outcomes compared to the quinoline scaffold [1]. Investigations into 6,5-heterocycles to improve metabolic stability further highlighted the non-interchangeable nature of quinoxaline and quinoline backbones [1].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Electron Transport Properties: Phenylquinoxaline Energy Levels for OLED Applications

Ultraviolet photoelectron spectroscopy (UPS) investigations of low molecular weight phenylquinoxalines reveal that these compounds possess electron affinities near 3.5 eV and ionization potentials below 6 eV [1]. Double-layer OLED devices fabricated from PPV and polyphenylquinoxaline (PPQ) exhibit low onset voltages near 2 V and high luminous efficiency exceeding 0.8 cd/A [1]. These electronic properties are tunable via substitution pattern; 6-phenylquinoxaline derivatives enable fine-tuning of HOMO/LUMO levels compared to other phenylquinoxaline regioisomers [2].

Organic Electronics OLEDs Electron Transport Materials

Brain Uptake and Tau Binding: Phenylquinoxaline Derivatives as CNS Imaging Probes

Technetium-99m labeled phenylquinoxaline derivatives were evaluated as Tau imaging probes. Complex 4.2, bearing a 6-N(CH3)2 substituent on the phenylquinoxaline scaffold, displayed the highest binding affinity to recombinant Tau aggregates with Kd = 59.95 nM [1]. Ex vivo biodistribution in normal ICR mice revealed moderate initial brain uptake of 0.61% ID/g at 2 min for [99mTc]4.2 [1]. Separately, 18F-labeled 2-phenylquinoxaline derivatives targeting β-amyloid plaques achieved high brain uptake (8.17% ID/g at 2 min) and rapid washout [2], demonstrating the scaffold's CNS permeability potential.

Neuroimaging Alzheimer's Disease Radiotracer Development

6-Phenylquinoxaline: Evidence-Based Research and Industrial Application Scenarios


Hypoxia-Selective Anticancer Agent Development

6-Substituted quinoxaline-2-carbonitrile 1,4-dioxides demonstrate hypoxia-selective cytotoxicity against breast adenocarcinoma cell lines, with activity distinct from 7-substituted isomers [1]. Researchers developing hypoxia-activated prodrugs should prioritize 6-phenylquinoxaline derivatives for their favorable regioselective synthesis and potent HIF-1α inhibition [2].

Organic Light-Emitting Diode (OLED) Electron Transport Layers

Phenylquinoxaline derivatives exhibit electron affinities near 3.5 eV and enable OLED devices with low onset voltages (~2 V) and high luminous efficiency (>0.8 cd/A) [3]. Materials scientists designing n-type semiconductors or electron transport materials should select 6-phenylquinoxaline-based architectures for their tunable energy levels and proven device performance [4].

CNS-Penetrant PET and SPECT Imaging Probe Scaffolds

Phenylquinoxaline derivatives demonstrate blood-brain barrier permeability and specific binding to CNS targets including Tau aggregates (Kd = 59.95 nM) and β-amyloid plaques (Ki = 5.3–10.0 nM) [5][6]. 6-Substituted phenylquinoxaline scaffolds offer a validated platform for developing novel neuroimaging agents with quantifiable in vivo brain uptake.

Kinase Inhibitor Lead Optimization

Quinoxaline cores provide distinct PI3K/mTOR dual inhibition SAR and in vivo efficacy compared to quinoline scaffolds [7]. Medicinal chemists pursuing kinase-targeted therapeutics should utilize 6-phenylquinoxaline as a privileged scaffold for hit-to-lead optimization, leveraging its divergent selectivity profile and metabolic stability advantages.

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